CMC2.24
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Overview
Description
Chemically modified curcumin 2.24 is a derivative of curcumin, a natural compound found in turmeric. This chemically modified curcumin has been developed to enhance the therapeutic properties of curcumin while addressing its limitations, such as poor stability, solubility, and bioavailability. Chemically modified curcumin 2.24 has shown promise in various therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemically modified curcumin 224 is synthesized through a series of chemical reactions starting from curcuminOne common method involves the hydrogenation of curcumin to produce partially or fully hydrogenated derivatives . The reaction conditions typically include the use of hydrogen gas and a catalyst, such as palladium on carbon, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of chemically modified curcumin 2.24 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistent product quality. The hydrogenation process is optimized for efficiency and yield, and the final product is purified using techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Chemically modified curcumin 2.24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Hydrogenation is a key reaction used to modify the curcumin molecule.
Substitution: Functional groups can be introduced or modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas and palladium on carbon are commonly used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for introducing new functional groups.
Major Products Formed
Scientific Research Applications
Chemically modified curcumin 2
Mechanism of Action
Chemically modified curcumin 2.24 exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Chemically modified curcumin 2.24 is compared with other chemically modified curcumin analogs, such as:
Chemically modified curcumin 2.23: Similar in structure and function, but with slight differences in efficacy and stability.
Chemically modified curcumin 2.14: Another analog with distinct properties and applications.
Parent curcumin: The natural form of curcumin, which has limitations in stability and bioavailability.
Chemically modified curcumin 2.24 stands out due to its enhanced stability, solubility, and bioavailability, making it a more effective therapeutic agent compared to its analogs and the parent compound .
Properties
IUPAC Name |
(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,25,28-29H,(H,27,32)/b16-10+,17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZMHBPRQOJARQ-OTYYAQKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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